Tributyl(3-methoxyphenyl)stannane

Lipophilicity LogP Physicochemical Properties

Tributyl(3-methoxyphenyl)stannane (CAS 122439-11-6) is a trialkylaryl organotin compound, specifically a stannane, characterized by a central tin atom bonded to three n-butyl groups and a 3-methoxyphenyl (m-anisyl) group. It belongs to the class of arylstannanes, which are widely utilized as versatile intermediates in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Stille coupling.

Molecular Formula C19H34OSn
Molecular Weight 397.2 g/mol
CAS No. 122439-11-6
Cat. No. B044060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTributyl(3-methoxyphenyl)stannane
CAS122439-11-6
SynonymsTributyl(3-methoxyphenyl)stannane
Molecular FormulaC19H34OSn
Molecular Weight397.2 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)OC
InChIInChI=1S/C7H7O.3C4H9.Sn/c1-8-7-5-3-2-4-6-7;3*1-3-4-2;/h2-3,5-6H,1H3;3*1,3-4H2,2H3;
InChIKeySYBVUAIKGJNFAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tributyl(3-methoxyphenyl)stannane (CAS 122439-11-6): Arylstannane Procurement and Key Characteristics


Tributyl(3-methoxyphenyl)stannane (CAS 122439-11-6) is a trialkylaryl organotin compound, specifically a stannane, characterized by a central tin atom bonded to three n-butyl groups and a 3-methoxyphenyl (m-anisyl) group . It belongs to the class of arylstannanes, which are widely utilized as versatile intermediates in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Stille coupling [1]. The compound is a liquid at ambient temperature with a reported experimental boiling point of 150-152 °C at 1 mmHg and a calculated LogP of 5.75 [2]. The presence of the electron-donating methoxy group at the meta-position influences the electronic character of the aromatic ring, which can impact its reactivity and selectivity in downstream transformations compared to unsubstituted or differently substituted analogs [3].

Why Generic Arylstannane Substitution is Ineffective for Tributyl(3-methoxyphenyl)stannane


In the context of scientific procurement, substituting Tributyl(3-methoxyphenyl)stannane with a closely related analog, such as the unsubstituted Tributylphenylstannane or the para-methoxy isomer, is not a trivial exercise. The position of the methoxy group on the aromatic ring (meta vs. para or ortho) fundamentally alters the electronic distribution of the transferred aryl group [1]. This difference can manifest as significant variations in reaction kinetics, yield, and selectivity in critical applications like Stille cross-coupling, where the electron density on the arylstannane influences the rate of transmetalation [2]. For instance, the electron-donating methoxy group at the meta-position provides a distinct electronic environment compared to the para-position, where resonance effects are more pronounced, potentially leading to different regiochemical outcomes in complex molecule synthesis. Therefore, simply selecting any in-class arylstannane without regard for this specific substitution pattern can introduce undesirable variability, compromise synthetic route robustness, and ultimately increase development costs and timelines [3].

Quantitative Evidence for Selecting Tributyl(3-methoxyphenyl)stannane


Lipophilicity Modulation via Meta-Methoxy Substitution

Tributyl(3-methoxyphenyl)stannane exhibits a higher calculated partition coefficient (LogP) compared to its unsubstituted phenyl analog. This difference in lipophilicity is a key differentiator for applications where compound partitioning or membrane permeability is a critical parameter. The meta-methoxy substitution imparts a measurable increase in LogP, which can influence solubility profiles and in vivo distribution in medicinal chemistry contexts [1].

Lipophilicity LogP Physicochemical Properties

Impact of Meta-Methoxy Substitution on Boiling Point

The introduction of a meta-methoxy group to the phenyl ring of the arylstannane core results in a significant increase in boiling point. The compound's boiling point is reported as 150-152 °C at a reduced pressure of 1 mmHg [1]. In contrast, the unsubstituted analog, Tributylphenylstannane, has a reported boiling point of 125-128 °C at a lower pressure of 0.14 mmHg [2]. While the pressures differ, the higher boiling point of the methoxy-substituted derivative under a higher pressure indicates a substantially lower volatility and higher thermal stability, which is a critical parameter for safe handling, storage, and reaction design at elevated temperatures.

Boiling Point Volatility Thermal Properties

Meta-Methoxy Substituent Effect on Stille Coupling Reactivity

The position of the methoxy substituent on the aryl ring of the stannane has a documented impact on the efficiency of Stille cross-coupling reactions. Studies on palladium-catalyzed couplings with arylstannanes have shown that electron-donating groups like methoxy at the meta-position can influence reaction yields. Specifically, 2-aryl-1,1-dibromo-1-alkenes bearing a methoxy group at the meta-position afforded good yields of the corresponding alkynes in Stille-type reactions [1]. This class-level evidence suggests that the meta-methoxy substitution pattern of Tributyl(3-methoxyphenyl)stannane can confer a distinct reactivity profile that is not interchangeable with its ortho or para analogs, which may undergo different decomposition pathways or exhibit altered reaction rates due to variations in resonance and inductive effects [2].

Stille Coupling Cross-Coupling Substituent Effects

Optimal Application Scenarios for Tributyl(3-methoxyphenyl)stannane


Synthesis of Meta-Substituted Biaryls and Complex Arene Frameworks

This compound is the preferred reagent for Stille cross-coupling reactions when the target molecule requires the installation of a 3-methoxyphenyl group. Its use ensures that the electronic and steric properties of the meta-methoxy substituent are precisely incorporated, which is crucial for constructing specific substitution patterns in pharmaceutical intermediates, natural product analogs, or advanced materials where regiochemistry dictates biological activity or physical properties [1]. Using a different isomer or a generic arylstannane would compromise the synthetic route, leading to an undesired regioisomer.

Physicochemical Property Optimization in Drug Discovery

In medicinal chemistry programs focused on optimizing the ADME properties of lead compounds, Tributyl(3-methoxyphenyl)stannane offers a quantifiable advantage in fine-tuning lipophilicity. The compound's calculated LogP of 5.75 provides a specific, measurable increase in lipophilicity compared to the unsubstituted phenyl analog (LogP 5.74) [2]. This small but verifiable difference can be strategically exploited to enhance membrane permeability or modulate a compound's partition coefficient without introducing significant structural alterations, thereby providing a precise tool for property-based drug design.

High-Temperature Reaction Processes Requiring Reduced Volatility

The higher boiling point and lower volatility of Tributyl(3-methoxyphenyl)stannane compared to Tributylphenylstannane make it a superior choice for synthetic transformations conducted at elevated temperatures or under vacuum. Its reduced propensity to volatilize minimizes reagent loss and reduces exposure risks, which is particularly advantageous in larger-scale industrial processes or in academic labs performing high-temperature Stille couplings or other thermally demanding transformations [3].

Mechanistic Studies of Substituent Effects in Cross-Coupling

This compound serves as a valuable probe in fundamental research aimed at elucidating the electronic and steric factors governing the transmetalation step in Stille couplings. By comparing its reactivity and selectivity with that of its ortho-, para-, and unsubstituted analogs, researchers can gain deeper insights into the reaction mechanism, thereby informing the development of more efficient catalysts and reaction conditions for challenging cross-coupling partners [4].

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